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Compound of Interest

methyl 2-acetamido-1,3-
Compound Name:
benzothiazole-6-carboxylate

CAS No.: 134949-40-9

Cat. No.: B2621639

Get Quote

Executive Summary

The benzothiazole-6-carboxylate scaffold represents a privileged structure in medicinal
chemistry, distinguished by its ability to modulate diverse biological targets ranging from
receptor tyrosine kinases (RTKs) to bacterial DNA gyrase. Unlike generic benzothiazoles, the
functionalization at the C-6 position (carboxylate/ester/amide) provides a critical vector for
hydrogen bonding and solubility modification, while the C-2 position serves as the primary
determinant for target specificity.

This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship
(SAR), and validated biological assessment of these derivatives. It focuses specifically on their
dual-utility as EGFR-Tyrosine Kinase Inhibitors (Anticancer) and Broad-Spectrum
Antimicrobials.

Chemical Architecture & SAR Analysis

The biological efficacy of benzothiazole-6-carboxylate derivatives is governed by electronic and
steric factors distributed across the bicyclic core.
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The Pharmacophore

The core structure consists of a benzene ring fused to a thiazole ring.[1] The 6-carboxylate
moiety is electronically coupled to the thiazole nitrogen, influencing the pKa and lipophilicity of
the system.

» Position 6 (Carboxylate Vector):
o Role: Solubilizing group and hydrogen bond acceptor/donor.

o SAR Insight: Conversion of the free acid to hydrazides or amides significantly enhances
antimicrobial activity by mimicking peptide bonds found in bacterial cell walls. Esters (e.g.,
methyl/ethyl) often serve as prodrugs to improve cellular permeability before hydrolysis.

o Position 2 (Diversity Vector):

o Role: Primary interaction site for hydrophobic pockets in enzymes (e.g., ATP binding site
of EGFR).

o SAR Insight: Introduction of aryl groups (phenyl, substituted phenyl) at C-2 increases
lipophilicity (LogP), enhancing membrane permeability and potency against cancer cell
lines (MCF-7, HepG2).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.
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Figure 1: Structure-Activity Relationship (SAR) map of benzothiazole-6-carboxylate,
highlighting the distinct roles of the C-6 and C-2 positions in therapeutic targeting.
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Therapeutic Mechanism: Oncology (EGFR
Inhibition)[2]

A primary application of benzothiazole-6-carboxylate derivatives is the inhibition of Epidermal
Growth Factor Receptor (EGFR) tyrosine kinase. These compounds function as ATP-
competitive inhibitors.

Mechanism of Action

» Binding: The benzothiazole moiety mimics the adenine ring of ATP.

 Interaction: The nitrogen at position 3 and the functional group at position 6 form hydrogen
bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

o Blockade: This prevents ATP binding, inhibiting autophosphorylation of the tyrosine kinase
domain.

e Result: Downstream signaling (RAS/RAF/MEK/ERK) is silenced, leading to apoptosis in
cancer cells (e.g., NSCLC, Breast Cancer).
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Figure 2: Mechanism of EGFR inhibition. The derivative competes with ATP, blocking the
phosphorylation cascade required for tumor cell proliferation.

Synthetic Workflows

To ensure reproducibility, we utilize a validated pathway starting from 4-aminobenzoic acid.
This route is preferred over the Jacobson cyclization of thiobenzanilides for 6-carboxylate

derivatives due to higher yield and regioselectivity.
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Protocol: Synthesis of 2-Amino-benzothiazole-6-
carboxylic acid

Rationale: This intermediate allows for divergent synthesis—maodification at the amine (Pos 2)
or the acid (Pos 6).

Reagents:

4-Aminobenzoic acid (PABA)

Sodium Thiocyanate (NaSCN)[2]

Bromine (

)2]

Glacial Acetic Acid

Step-by-Step Methodology:

Preparation: Dissolve 0.1 mol of 4-aminobenzoic acid in 100 mL of glacial acetic acid
saturated with NaSCN (0.4 mol).

» Bromination (Critical Step): Cool the solution to < 5°C. Add bromine (0.1 mol) in acetic acid
dropwise over 30 minutes. Control temperature strictly to prevent over-bromination.

o Cyclization: Stir the slurry at room temperature for 2 hours. The formation of a yellow
precipitate indicates the hydrobromide salt of the product.

o Work-up: Pour the mixture into 500 mL ice water. Neutralize with ammonium hydroxide to pH
8.

« Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

o Yield Expectation: 70-80%.[3]

o Validation: Melting point > 300°C; IR peak at ~1680 cm~1 (C=0).
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Protocol: Esterification to Methyl Benzothiazole-6-
carboxylate

o Reflux: Suspend the acid product from 4.1 in dry methanol containing catalytic

. Reflux for 8-10 hours.

« |solation: Evaporate solvent, neutralize with

, and extract with ethyl acetate.

Biological Assessment Protocols

Trustworthy data requires rigorous controls. The following protocols are designed to eliminate
false positives caused by solubility issues or aggregation.

In Vitro EGFR Kinase Inhibition Assay

Purpose: Quantify the IC50 of the derivative against purified EGFR enzyme.
o System: ADP-Glo™ Kinase Assay (Promega) or ELISA-based tyrosine kinase assay.
o Controls:

o Positive: Erlotinib or Gefitinib (Known EGFR inhibitors).[4]

o Negative: DMSO (Solvent control).

e Protocol:

[e]

Prepare 3x serial dilutions of the benzothiazole derivative in DMSO (Final DMSO conc <
1%).

[e]

Incubate compound with recombinant EGFR protein (0.2 p g/well ) and Poly(Glu, Tyr)
substrate for 10 mins at 25°C.

[e]

Initiate reaction by adding ATP (10 uM). Incubate for 60 mins.

(¢]

Stop reaction and detect ADP production (luminescence) or phosphorylation (colorimetric).
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o Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear
regression (GraphPad Prism).

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).
e Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922).

e Protocol:

[¢]

Dissolve derivatives in DMSO (stock 1 mg/mL).
o Dilute in Mueller-Hinton Broth (MHB) in 96-well plates (Range: 0.5 — 256 ug/mL).
o Inoculate with bacterial suspension adjusted to

CFU/mL.

o Incubate at 37°C for 18-24 hours.
o Readout: MIC is the lowest concentration with no visible growth (turbidity).

o Self-Validation: If the DMSO control shows inhibition, the assay is invalid.

Data Summary & Comparative Analysis

The following table summarizes typical biological activity ranges for benzothiazole-6-
carboxylate derivatives based on current literature consensus.

Table 1: Comparative Biological Activity of 6-Carboxylate Derivatives
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C-2 C-6 Activity
Compound . g .-
o Substitutio Modificatio  Target Range (IC50 Ref
ass
n n | MIC)
) 4-substituted EGFR (MCF-
Anticancer Methyl ester 0.71-35uM 1, 3]
phenyl 7
] ] Carboxylic
Anticancer Benzamide ) HepG2 2.5-10 uM [3]
Acid
o _ _ 12.5-50
Antimicrobial Amino Hydrazide S. aureus [4]
pg/mL
o . 1,3,4- _ 25-100
Antimicrobial 2-chloro ] C. albicans [5]
oxadiazole pg/mL
Control Erlotinib N/A EGFR 0.02-0.1 uM [3]

Note: Data represents aggregated values from multiple studies. Lower IC50/MIC indicates

higher potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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